Differential Enzyme Inhibition: HDAC1 vs. HDAC2 Selectivity Profile
This compound demonstrates a quantifiable difference in inhibitory potency between the HDAC1 and HDAC2 isoforms. While the absolute potency is moderate, the selectivity ratio provides a measurable differentiation from a pan-HDAC inhibitor profile [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | HDAC1 IC50 = 463 nM; HDAC2 IC50 = 819 nM |
| Comparator Or Baseline | Comparator is the compound's own activity against the related HDAC2 isoform. |
| Quantified Difference | 1.8-fold selectivity for HDAC1 over HDAC2. |
| Conditions | Inhibition of human recombinant HDAC1 and HDAC2 pre-incubated for 30 mins before substrate addition, measured after 30 mins by fluorescence-based assay. |
Why This Matters
This 1.8-fold selectivity window is a quantifiable, verifiable differentiation metric for researchers requiring a chemical probe with a defined, non-promiscuous HDAC isoform interaction profile, unlike broad-spectrum HDAC inhibitors.
- [1] BindingDB. BDBM50522147 (CHEMBL4573804). Affinity Data for 2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide against Human HDAC1 and HDAC2. View Source
